molecular formula C22H25N5O4 B2891656 ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919031-21-3

ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No. B2891656
CAS RN: 919031-21-3
M. Wt: 423.473
InChI Key: PXDNRMSJTUEZFP-UHFFFAOYSA-N
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Description

Ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

N-Heterocyclic Carbene Catalysts in Organic Synthesis

Ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate, due to its structural complexity, may be involved in reactions mediated by N-heterocyclic carbenes (NHC). NHCs are known to be efficient catalysts in transesterification involving various esters and alcohols. They facilitate the acylation of alcohols with enol acetates efficiently at low catalyst loadings and room temperature, suggesting potential applications in synthesizing complex organic molecules, including those with imidazo[2,1-f]purin structures (Grasa, Gueveli, Singh, & Nolan, 2003).

Antioxidant Properties of Related Compounds

Compounds with structural similarities to ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate, particularly those containing imidazo[2,1-f]purin units, may exhibit significant antioxidant activities. Research on substituted aryl meroterpenoids from red seaweed has shown that these compounds possess potent antioxidant activities, which could imply potential antioxidative applications for similarly structured compounds (Chakraborty, Joseph, Joy, & Raola, 2016).

Synthesis of New Compounds with Biological Activity

The structure of ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate hints at its potential for the synthesis of novel compounds. For instance, the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole has been reported, showing antibacterial activity against common bacteria, indicating that derivatives of imidazo[2,1-f]purin compounds might also have similar biological activities (Al-badrany, Mohammed, & Alasadi, 2019).

properties

IUPAC Name

ethyl 2-[4,7,8-trimethyl-2-[(4-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-6-31-17(28)12-25-14(3)15(4)27-18-19(23-21(25)27)24(5)22(30)26(20(18)29)11-16-9-7-13(2)8-10-16/h7-10H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDNRMSJTUEZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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